molecular formula C15H23N3O2 B13127667 Tert-butyl 2-(pyridin-3-ylmethyl)piperazine-1-carboxylate

Tert-butyl 2-(pyridin-3-ylmethyl)piperazine-1-carboxylate

Cat. No.: B13127667
M. Wt: 277.36 g/mol
InChI Key: HQJLXSNRNHRBTN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL2-(PYRIDIN-3-YLMETHYL)PIPERAZINE-1-CARBOXYLATE typically involves the reaction of piperazine with pyridine derivatives under controlled conditions. One common method includes the use of tert-butyl piperazine-1-carboxylate as a starting material, which undergoes Buchwald-Hartwig amination with pyridine derivatives . The reaction is usually catalyzed by palladium complexes and requires a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL2-(PYRIDIN-3-YLMETHYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides , while substitution reactions can produce various N-alkylated or N-acylated derivatives .

Scientific Research Applications

TERT-BUTYL2-(PYRIDIN-3-YLMETHYL)PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of TERT-BUTYL2-(PYRIDIN-3-YLMETHYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and hydrophobic interactions with target proteins .

Comparison with Similar Compounds

  • tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness: TERT-BUTYL2-(PYRIDIN-3-YLMETHYL)PIPERAZINE-1-CARBOXYLATE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct physicochemical properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 2-(pyridin-3-ylmethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-7-17-11-13(18)9-12-5-4-6-16-10-12/h4-6,10,13,17H,7-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJLXSNRNHRBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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